2-phenoxymethyl-6,7-dihydro-5H-oxazolo[5,4-c]pyridin-4-one
CAS No.:
Cat. No.: VC19785810
Molecular Formula: C13H12N2O3
Molecular Weight: 244.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H12N2O3 |
|---|---|
| Molecular Weight | 244.25 g/mol |
| IUPAC Name | 2-(phenoxymethyl)-6,7-dihydro-5H-[1,3]oxazolo[5,4-c]pyridin-4-one |
| Standard InChI | InChI=1S/C13H12N2O3/c16-13-12-10(6-7-14-13)15-11(18-12)8-17-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,14,16) |
| Standard InChI Key | WGWREICDUMCFHK-UHFFFAOYSA-N |
| Canonical SMILES | C1CNC(=O)C2=C1N=C(O2)COC3=CC=CC=C3 |
Introduction
Chemical Structure and Nomenclature
Core Architecture
The molecule comprises a bicyclic system:
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Oxazolo[5,4-c]pyridin-4-one: A fused ring system where the oxazole (a five-membered ring with one oxygen and one nitrogen atom) is annulated to a dihydropyridinone (a six-membered ring with one ketone group and two saturated carbons) .
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Substituents: A phenoxymethyl group (-CHOPh) is attached at position 2 of the oxazole ring, introducing aromaticity and potential for hydrogen bonding .
Stereochemical Considerations
While no explicit stereocenters are present in the parent structure, synthetic derivatives may introduce chiral elements depending on substituents or reaction conditions .
Physicochemical Properties
Key properties, as predicted or experimentally determined, include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 244.25 g/mol | |
| Density | 1.288 ± 0.06 g/cm³ | |
| Boiling Point | 522.9 ± 50.0 °C | |
| pKa | 13.30 ± 0.20 | |
| Solubility | Limited aqueous solubility |
The compound’s moderate polarity (logP ~2.5 estimated) suggests balanced lipophilicity, suitable for permeation through biological membranes .
Synthesis and Reactivity
Stability and Reactivity
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The ketone at position 4 may undergo nucleophilic addition or reduction.
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The dihydro-pyridine moiety is susceptible to oxidation, potentially forming aromatic pyridines under strong oxidizing conditions .
| Activity | Mechanism/Application | Reference |
|---|---|---|
| Bromodomain Inhibition | Epigenetic regulation in cancer | |
| Antimicrobial Action | Disruption of bacterial enzymes | |
| Kinase Modulation | ATP-competitive inhibition |
The phenoxymethyl group may enhance binding to hydrophobic pockets in target proteins, as seen in kinase inhibitors .
Future Directions
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Synthetic Optimization: Development of enantioselective routes for chiral analogs.
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Biological Screening: Evaluation against oncology and infectious disease targets.
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Structure-Activity Relationships (SAR): Systematic modification of the phenoxymethyl and dihydropyridinone moieties to enhance potency .
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